Product packaging for (S)-2-Cyclohexylpyrrolidine(Cat. No.:)

(S)-2-Cyclohexylpyrrolidine

Cat. No.: B13326418
M. Wt: 153.26 g/mol
InChI Key: KRDXTHSSNCTAGY-JTQLQIEISA-N
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Description

(S)-2-Cyclohexylpyrrolidine is a chiral, saturated heterocyclic amine that serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis. The pyrrolidine ring is a common feature in numerous FDA-approved drugs and bioactive molecules, valued for its sp3-hybridization, which allows for extensive three-dimensional exploration of the pharmacophore space and often leads to improved solubility and optimized pharmacokinetic profiles compared to flat aromatic systems . The stereogenicity of the (S)-configured carbon center is critical for binding to enantioselective protein targets, enabling the development of selective ligands and helping to avoid the toxicity or inactivity associated with the opposite enantiomer . The incorporation of the cyclohexyl substituent further enhances the molecular complexity and can influence the compound's lipophilicity and metabolic stability. This compound is primarily used as a sophisticated chiral building block or intermediate in pharmaceutical research for the development of novel therapeutic agents. Its applications extend to its use in asymmetric synthesis and as a precursor for organocatalysts . Researchers leverage this scaffold to explore structure-activity relationships in drug candidate optimization. This compound is for research use only and is not intended for diagnostic or therapeutic applications of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B13326418 (S)-2-Cyclohexylpyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(2S)-2-cyclohexylpyrrolidine

InChI

InChI=1S/C10H19N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h9-11H,1-8H2/t10-/m0/s1

InChI Key

KRDXTHSSNCTAGY-JTQLQIEISA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2CCCN2

Canonical SMILES

C1CCC(CC1)C2CCCN2

Origin of Product

United States

Synthetic Methodologies for S 2 Cyclohexylpyrrolidine and Its Stereoisomers

Diastereoselective and Enantioselective Synthesis Pathways

The creation of specific stereoisomers of 2-cyclohexylpyrrolidine (B1352309) relies on diastereoselective and enantioselective synthetic strategies. These approaches are crucial for producing optically pure compounds, which are essential for their applications as chiral auxiliaries and in the synthesis of bioactive molecules. sigmaaldrich.comunibo.it

Asymmetric Reductive Amination Approaches to Chiral Cyclohexylpyrrolidines

Asymmetric reductive amination is a powerful and direct method for synthesizing chiral amines from prochiral ketones and amines. d-nb.infoliv.ac.uk This reaction has been a focal point in the development of industrial processes for producing chiral amines, including derivatives of cyclohexylpyrrolidine. nih.govresearchgate.net The use of imine reductases (IREDs) and reductive aminases (RedAms) has emerged as a sustainable and highly selective biocatalytic approach. researchgate.netresearchgate.net These enzymes catalyze the reduction of an in situ-formed imine, leading to the desired chiral amine with high enantiomeric excess. liv.ac.uknih.gov

For instance, the reductive amination of cyclohexanone (B45756) with pyrrolidine (B122466) has been achieved with an isolated yield of 71% on a 625 mg scale. nih.govresearchgate.net The development of novel chiral iridium catalysts, such as the Ir-PSA series, has also provided an efficient method for the asymmetric reductive amination of ketones, yielding optically active amines with high stereoselectivity. kanto.co.jp These catalysts are particularly effective for synthesizing amines that are challenging to obtain through conventional methods. kanto.co.jp

Table 1: Asymmetric Reductive Amination Approaches
MethodCatalyst/EnzymeSubstratesKey FindingsReference
Biocatalytic Reductive AminationImine Reductases (IREDs) / Reductive Aminases (RedAms)Ketones and AminesHighly selective and sustainable method for producing chiral amines. nih.govresearchgate.net
Catalytic Asymmetric Reductive AminationChiral Iridium Catalysts (e.g., Ir-PSA)Ketones and AminesEfficient for synthesizing optically active amines with high stereoselectivity, especially for challenging substrates. kanto.co.jp
Specific Reductive AminationNot specifiedCyclohexanone and PyrrolidineAchieved 71% isolated yield of N-cyclohexylpyrrolidine on a 625 mg scale. nih.govresearchgate.net

Stereoselective Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring through stereoselective cyclization is another key strategy. mdpi.comresearchgate.net These reactions often involve the intramolecular cyclization of acyclic precursors, where the stereochemistry is controlled by chiral catalysts or auxiliaries. mdpi.com One such method involves a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, to produce densely substituted pyrrolidines with up to four stereogenic centers. acs.org The (S)-configuration of the sulfinyl group directs the formation of the (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org

Another approach is the bromination of an isolated double bond followed by aminocyclization, which provides a highly stereoselective route to pyrrolidine ring systems. rsc.org This method has been shown to yield a single diastereoisomer when using chiral secondary amines. rsc.org Furthermore, transaminase-triggered cyclizations of ω-chloroketones have been developed for the asymmetric synthesis of 2-substituted pyrrolidines, achieving high enantiomeric excesses for both enantiomers. acs.org

Biocatalytic and Enzymatic Routes for Chiral Pyrrolidine Synthesis

Biocatalytic methods offer a green and efficient alternative for the synthesis of chiral pyrrolidines. researchgate.net Enzymes like imine reductases, transaminases, and cytochrome P450s have been engineered and employed to catalyze key stereoselective steps. researchgate.netescholarship.orgacs.org Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C(sp3)−H amination of organic azides to construct chiral pyrrolidine derivatives with good enantioselectivity. escholarship.orgacs.org

One-pot photoenzymatic synthesis routes have also been developed, combining photochemical oxyfunctionalization with stereoselective enzymatic transamination or carbonyl reduction to produce chiral N-Boc-3-amino/hydroxy-pyrrolidines with high conversions and greater than 99% enantiomeric excess. acs.orgnih.gov This approach demonstrates a mild and operationally simple workflow starting from readily available materials. acs.orgnih.gov

Table 2: Biocatalytic and Enzymatic Routes
Biocatalytic MethodEnzyme/SystemSubstratesProductKey FindingsReference
Intramolecular C(sp3)−H AminationEngineered Cytochrome P411Organic AzidesChiral Pyrrolidine DerivativesGood enantioselectivity and catalytic efficiency. escholarship.orgacs.org
One-Pot Photoenzymatic SynthesisPhotocatalyst and Transaminase/Keto ReductasePyrrolidineChiral N-Boc-3-amino/hydroxy-pyrrolidineHigh conversions (up to 90%) and >99% enantiomeric excess. acs.orgnih.gov
Transaminase-Triggered CyclizationTransaminasesω-chloroketones(R)- and (S)-2-substituted pyrrolidinesUp to >99.5% ee for each enantiomer. acs.org

Strategies for Resolution of Racemic 2-Cyclohexylpyrrolidine Derivatives

The resolution of racemic mixtures is a traditional yet effective method for obtaining enantiomerically pure compounds. libretexts.orglibretexts.org This process involves separating a 50:50 mixture of two enantiomers. libretexts.orglibretexts.org For racemic bases like 2-cyclohexylpyrrolidine derivatives, chiral acids such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid can be used as resolving agents. libretexts.orglibretexts.org The reaction of the racemic base with a chiral acid forms a mixture of diastereomeric salts, which have different physical properties and can be separated by methods like crystallization. libretexts.orgbuchler-gmbh.com Once separated, the pure enantiomer can be recovered by removing the resolving agent. buchler-gmbh.com

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the other enantiomer unreacted. rsc.org Enzymatic methods are often employed for kinetic resolution in the synthesis of substituted pyrrolidines. rsc.org

Strategic Design of Precursors and Utilization as Chiral Building Blocks

(S)-2-Cyclohexylpyrrolidine and its derivatives are valuable chiral building blocks in organic synthesis. chemimpex.comsigmaaldrich.com The strategic design of their precursors is essential for efficient synthesis. For example, sugar-derived lactams serve as stable and easily handleable precursors for cyclic imines, which are key intermediates in the Joullié–Ugi reaction for synthesizing polyhydroxylated pyrrolidine derivatives. acs.org

The resulting chiral pyrrolidines are used in various applications. For instance, (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a crucial intermediate in the synthesis of pharmaceuticals like analgesics and anti-inflammatory drugs. chemimpex.com It is also used in solid-phase peptide synthesis to create peptides with enhanced stability and bioactivity. chemimpex.com The cyclohexyl group increases lipophilicity, which can be advantageous in drug development. chemimpex.com

Advancements in Scalable and Sustainable Synthetic Protocols

Recent advancements have focused on developing scalable and sustainable methods for synthesizing pyrrolidine derivatives. researchgate.net One-pot synthesis workflows are a promising approach as they eliminate the need for intermediate isolation and purification, which reduces waste and cost. acs.org The integration of different catalytic methods, such as chemo- and biocatalysis, in a single pot can significantly improve the eco-efficiency of a synthetic route. acs.org

The development of robust and safe methodologies, like the electronically tuned SNAr approach for pyrimidine (B1678525) synthesis, which avoids precious metal catalysts and operates at room temperature, highlights the trend towards more sustainable and scalable processes in organic synthesis. organic-chemistry.org Furthermore, the use of environmentally friendly solvents and biocatalytic methods aligns with the principles of green chemistry, making the synthesis of compounds like this compound more sustainable. unibo.itresearchgate.net

S 2 Cyclohexylpyrrolidine Derivatives As Asymmetric Organocatalysts

Fundamental Mechanistic Principles of Pyrrolidine-Catalyzed Asymmetric Transformations

(S)-2-Cyclohexylpyrrolidine and its derivatives are a cornerstone of asymmetric organocatalysis, operating primarily through two key activation modes: enamine and iminium ion catalysis. These strategies rely on the reversible formation of reactive intermediates between the chiral secondary amine catalyst and carbonyl substrates, effectively lowering the energy barrier for stereoselective bond formation.

Enamine Activation Mode in Carbonyl α-Functionalization

Enamine catalysis is a powerful strategy for the α-functionalization of carbonyl compounds such as aldehydes and ketones. The mechanism begins with the condensation of the secondary amine catalyst, like an this compound derivative, with a carbonyl compound to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields a nucleophilic enamine. study.commsu.edu This process converts the formerly electrophilic carbonyl carbon into a nucleophilic α-carbon.

The activation can be traced to a favorable interaction between the π-orbital of the enamine and the σ*C-C orbital of the substituent on the nitrogen atom. nih.gov This enamine, which is essentially a nitrogen-analogue of an enolate, is higher in energy than the starting carbonyl compound, making it more reactive. The chiral environment provided by the cyclohexylpyrrolidine scaffold directs the approach of an incoming electrophile to one face of the enamine, thereby controlling the stereochemistry of the newly formed C-C bond. After the electrophilic addition, the resulting iminium ion is hydrolyzed to release the α-functionalized carbonyl product and regenerate the chiral amine catalyst, completing the catalytic cycle. This activation mode is fundamental to reactions like stereoselective aldol (B89426) additions. niscpr.res.in

Iminium Ion Activation Mode in Conjugate Additions and Cycloadditions

In contrast to enamine activation, which enhances the nucleophilicity of a carbonyl compound, iminium ion catalysis increases the electrophilicity of α,β-unsaturated carbonyls. nih.gov This activation mode is initiated by the condensation of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone. nih.gov The resulting positively charged iminium ion possesses a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent enone or enal. nih.gov

This LUMO-lowering effect renders the β-carbon of the unsaturated system highly susceptible to attack by a wide range of nucleophiles. The bulky and stereochemically defined cyclohexyl group on the pyrrolidine (B122466) ring effectively shields one face of the iminium ion intermediate. This steric hindrance guides the incoming nucleophile to the opposite face, resulting in a highly enantioselective conjugate addition. rsc.org Following the nucleophilic attack, the resulting enamine intermediate is hydrolyzed, which regenerates the catalyst and furnishes the chiral product. This mode of activation is central to asymmetric Michael additions and various cycloaddition reactions. rsc.org

Bifunctional and Cooperative Catalysis Mediated by Cyclohexylpyrrolidine Scaffolds

The versatility of the this compound scaffold can be significantly enhanced by introducing a second functional group, leading to bifunctional organocatalysts. These catalysts possess two distinct active sites that work in concert to promote a reaction. beilstein-journals.org Typically, the pyrrolidine nitrogen acts as a Lewis base to form the enamine or iminium ion intermediate, while a second group, often a hydrogen-bond donor like a thiourea, urea, or squaramide moiety attached to the scaffold, acts as a Brønsted acid. beilstein-journals.orgrsc.org

This dual activation is a form of cooperative catalysis. rsc.org During the key bond-forming step, the pyrrolidine activates the carbonyl donor (via enamine formation) or the α,β-unsaturated acceptor (via iminium ion formation), while the hydrogen-bonding group simultaneously activates the reaction partner. For instance, in a Michael addition, the hydrogen-bonding moiety can activate the electrophilic nitroolefin, increasing its reactivity and organizing the transition state through a network of non-covalent interactions. This cooperative effect often leads to superior reactivity and stereocontrol compared to catalysts with only a single functional group. beilstein-journals.orgnih.gov

Scope and Applications in Diverse Enantioselective Reactions

Derivatives of this compound have proven to be highly effective catalysts for a broad spectrum of enantioselective transformations, enabling the synthesis of complex chiral molecules from simple precursors.

Stereoselective Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. ttu.edu Pyrrolidine-based organocatalysts are highly effective in promoting direct asymmetric aldol reactions between a ketone donor and an aldehyde acceptor. niscpr.res.in The reaction proceeds via an enamine intermediate formed between the ketone and the catalyst. niscpr.res.in Proline derivatives, which share the core pyrrolidine structure, have been successfully employed as organocatalysts in the asymmetric direct aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde (B150856), yielding the corresponding β-hydroxyketone with high conversion and moderate stereoselectivity. nih.gov

The feasibility of proline derivatives as organocatalysts has been demonstrated in the asymmetric direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, which resulted in the aldol adduct with quantitative conversion and moderate enantioselective and diastereoselective ratios. nih.gov

Table 1. Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde Catalyzed by a Proline Derivative nih.gov
Catalyst Loading (mol%)Conversion (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
20>9965:3550 (anti)

Asymmetric Michael Additions to Electron-Deficient Olefins

The Michael addition, the conjugate addition of a nucleophile to an electron-deficient olefin, is a powerful tool for C-C bond formation. rsc.org Bifunctional organocatalysts based on the pyrrolidine scaffold have shown exceptional performance in asymmetric Michael additions of carbonyl compounds to nitroolefins. rsc.org These catalysts utilize the pyrrolidine moiety to form a nucleophilic enamine from the donor ketone or aldehyde, while a second functional group (e.g., squaramide) activates the nitroolefin acceptor through hydrogen bonding.

This dual activation strategy allows for high catalytic efficiency and excellent stereoselectivity in the addition of various ketones to different nitroolefins, yielding products with high diastereomeric and enantiomeric purity. rsc.org

Table 2. Asymmetric Michael Addition of Ketones to β-Nitrostyrene Catalyzed by a Bifunctional Pyrrolidine-Squaramide Catalyst rsc.org
Ketone DonorYield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
Cyclohexanone9998:299 (syn)
Cyclopentanone9998:299 (syn)
Acetone (B3395972)95-96

Domino and Cascade Reactions Facilitated by Cyclohexylpyrrolidine Catalysts

Domino and cascade reactions, which involve multiple bond-forming transformations in a single synthetic operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. wikipedia.org Derivatives of (S)-2-pyrrolidine, particularly those with bulky substituents that create a specific chiral environment, have emerged as powerful organocatalysts for orchestrating complex asymmetric cascade sequences. A prominent class of these catalysts are the diarylprolinol silyl (B83357) ethers, which are derivatives of (S)-2-(hydroxydiphenylmethyl)pyrrolidine. These catalysts have been successfully employed in various domino reactions to construct complex cyclic systems with high stereocontrol.

One notable example is the asymmetric domino Michael/Michael reaction catalyzed by diphenylprolinol silyl ether. This reaction between α,β‐unsaturated aldehydes and α‐acetyl‐β‐substituted‐α,β‐unsaturated esters serves as a formal carbo [4+2] cycloaddition to produce highly substituted cyclohexanes. researchgate.netelsevierpure.com The catalyst directs the formation of three continuous chiral centers with excellent diastereoselectivity and enantioselectivity. researchgate.netelsevierpure.com

Similarly, diphenylprolinol silyl ether catalysts have been effectively used in tandem Michael/Henry reactions. For instance, the reaction between α,β-unsaturated aldehydes and nitroalkenes can be controlled to yield substituted nitrocyclohexane derivatives with four stereogenic centers. unl.pt The catalyst's structure is crucial in directing the stereochemical outcome of both the initial Michael addition and the subsequent intramolecular Henry reaction. unl.pt Furthermore, a domino Michael/Knoevenagel condensation sequence has been developed using these catalysts to achieve a formal carbo [3+3] cycloaddition, yielding substituted cyclohexenone derivatives with outstanding enantioselectivity (up to >99% ee). researchgate.net

The general mechanism for these transformations involves the activation of the α,β-unsaturated aldehyde by the secondary amine of the pyrrolidine catalyst to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating the first nucleophilic (Michael) attack. After the first bond formation, the resulting enamine intermediate then participates in the second intramolecular reaction (Michael, aldol, or Henry) to close the ring, thereby forming the complex cyclic product. The bulky substituent at the C2 position of the pyrrolidine ring, such as a diphenylmethyl or a cyclohexyl group, plays a critical role in shielding one face of the reactive intermediate, leading to high levels of asymmetric induction.

Table 1: Examples of Domino Reactions Catalyzed by Diarylprolinol Silyl Ether
Reaction TypeReactantsCatalystProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Domino Michael/Michaelα,β-Unsaturated aldehyde + α-acetyl-β-substituted-α,β-unsaturated esterDiphenylprolinol silyl etherPentasubstituted cyclohexane (B81311)ExcellentExcellent
Tandem Michael/Henryα,β-Unsaturated aldehyde + NitroalkeneDiphenylprolinol silyl etherSubstituted nitrocyclohexaneup to 13:1up to 99%
Domino Michael/Knoevenagelα,β-Unsaturated aldehyde + Dimethyl 3-oxopentanedioateDiphenylprolinol silyl etherSubstituted cyclohexenoneNot Reportedup to >99%

Other Key C-C and C-X Bond Forming Reactions

Beyond domino reactions, this compound derivatives and their analogues, especially diarylprolinol silyl ethers, are versatile catalysts for a range of other crucial carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. Their ability to activate substrates through iminium and enamine intermediates is central to their catalytic efficacy.

Michael Addition: The asymmetric Michael addition is a cornerstone reaction catalyzed by these pyrrolidine derivatives. masterorganicchemistry.com They effectively catalyze the conjugate addition of aldehydes or ketones to various Michael acceptors like nitroalkenes. unl.pt The enamine formed from the catalyst and the carbonyl donor attacks the electron-deficient alkene, with the bulky C2-substituent on the pyrrolidine ring dictating the stereochemical outcome. This method allows for the synthesis of enantioenriched γ-nitroaldehydes and ketones, which are valuable synthetic intermediates. unl.pt Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have also been developed and applied in the enantioselective Michael addition of nitromethane to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities (up to >99% ee). rsc.org

Diels-Alder Reaction: The enantioselective Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be effectively catalyzed by diarylprolinol silyl ethers. acs.org By forming an iminium ion with an α,β-unsaturated aldehyde, the catalyst lowers the energy of the dienophile's LUMO, accelerating the cycloaddition with a diene. organic-chemistry.org A key feature of this catalysis is the ability to control the exo/endo selectivity, which is often a challenge. Under acidic conditions, these catalysts have been shown to promote highly exo-selective and enantioselective Diels-Alder reactions, providing access to stereochemically complex cyclohexane frameworks. acs.orgorganic-chemistry.org

C-X Bond Formation: While less common than C-C bond formation, organocatalytic asymmetric C-X bond-forming reactions have been developed using chiral pyrrolidine catalysts. These reactions include α-functionalizations such as fluorination, amination, and sulfenylation of aldehydes and ketones. The general strategy involves the formation of a nucleophilic enamine intermediate, which then attacks an electrophilic heteroatom source (e.g., NFSI for fluorination, azodicarboxylates for amination). The chiral environment provided by the catalyst ensures the enantioselective formation of the C-X bond. The steric and electronic properties of the C2-substituent are crucial for achieving high selectivity in these transformations.

Table 2: C-C and C-X Bond Forming Reactions Catalyzed by Pyrrolidine Derivatives
ReactionSubstratesCatalyst TypeKey IntermediateProduct TypeStereoselectivity
Michael AdditionAldehydes/Ketones + NitroalkenesDiarylprolinol silyl etherEnamineγ-Nitro carbonylsHigh dr and ee
Diels-Alder Reactionα,β-Unsaturated aldehydes + DienesDiarylprolinol silyl etherIminium ionCyclohexene derivativesHigh exo-selectivity and ee
α-FluorinationAldehydes/Ketones + Electrophilic F sourceChiral PyrrolidineEnamineα-Fluoro carbonylsHigh ee
α-AminationAldehydes/Ketones + AzodicarboxylatesChiral PyrrolidineEnamineα-Amino carbonylsHigh ee

Rational Catalyst Design Strategies and Structural Modifications for Optimized Performance

The remarkable success of this compound derivatives and related organocatalysts stems from decades of rational design and systematic structural modifications. The performance of these catalysts in terms of reactivity, diastereoselectivity, and enantioselectivity is highly dependent on their three-dimensional structure. Understanding the structure-activity relationship (SAR) is paramount for developing new catalysts with improved or novel reactivity. nih.gov

A key design principle for this class of catalysts is the installation of a bulky substituent at the C2 position of the pyrrolidine ring. This substituent, whether it be a cyclohexyl, diphenylmethyl, or another sterically demanding group, is fundamental for creating a well-defined chiral pocket around the active site. In the transition state of the catalyzed reaction, this bulky group effectively shields one of the two faces of the iminium or enamine intermediate, forcing the substrate to approach from the less hindered side. This steric control is the primary basis for the high enantioselectivity observed in most reactions.

The development of diarylprolinol silyl ethers is a prime example of rational catalyst modification. The parent α,α-diarylprolinols can act as catalysts, but their utility is enhanced by silyl etherification of the hydroxyl group. This modification serves several purposes:

Increased Steric Hindrance: The bulky silyl group (e.g., trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or tert-butyldimethylsilyl (TBDMS)) adds to the steric bulk of the C2-substituent, further refining the chiral pocket and often leading to higher enantioselectivities.

Tuning Electronic Properties: The electronic nature of the aryl groups on the prolinol moiety and the substituents on the silyl ether can be modified to fine-tune the catalyst's reactivity and selectivity. Electron-withdrawing groups on the aryl rings, for instance, can influence the acidity of the catalyst and its interaction with substrates.

Enhanced Solubility and Stability: Modification with silyl groups can improve the catalyst's solubility in common organic solvents and enhance its operational stability.

S 2 Cyclohexylpyrrolidine As a Chiral Ligand in Asymmetric Transition Metal Catalysis

Rationale for Incorporating Cyclohexylpyrrolidine Moieties in Chiral Ligand Design

The effectiveness of a chiral ligand in asymmetric catalysis is deeply rooted in its structural and electronic characteristics, which directly influence the catalytic activity and stereoselectivity of the resulting metal complex. calis.edu.cn The incorporation of the (S)-2-cyclohexylpyrrolidine moiety into ligand scaffolds is a deliberate design choice driven by several key factors. The bulky cyclohexyl group provides significant steric hindrance, which can effectively shield one face of the catalytic center, thereby directing the approach of the substrate and favoring the formation of one enantiomer over the other. snnu.edu.cn

Furthermore, the pyrrolidine (B122466) ring offers a rigid and stereochemically defined backbone. This rigidity is crucial for maintaining a well-defined chiral environment around the metal center throughout the catalytic cycle. The nitrogen atom within the pyrrolidine ring also serves as a key coordination site for the transition metal, and its electronic properties can be readily tuned through derivatization. This modularity allows for the fine-tuning of the ligand's electronic and steric properties to suit specific catalytic transformations. nih.gov The ready availability of this compound from the chiral pool makes it an attractive starting material for the synthesis of a diverse range of chiral ligands.

Applications in Homogeneous Asymmetric Hydrogenation Reactions

Homogeneous asymmetric hydrogenation, a reaction that adds two hydrogen atoms to a prochiral molecule with high stereoselectivity, is a powerful tool in modern organic synthesis. wikipedia.org Ligands derived from this compound have found significant application in this area, particularly in the hydrogenation of various unsaturated compounds.

For instance, rhodium and iridium complexes bearing chiral phosphine (B1218219) ligands that incorporate the this compound framework have been successfully employed in the asymmetric hydrogenation of alkenes, ketones, and imines. ajchem-b.com These reactions are critical for the synthesis of chiral alcohols and amines, which are important intermediates in the pharmaceutical and agrochemical industries. ajchem-b.comnih.gov The combination of the chiral pyrrolidine backbone and the steric bulk of the cyclohexyl group in these ligands creates a highly effective chiral pocket around the metal center, leading to high enantioselectivities. ajchem-b.comharvard.edu

A notable application is in the asymmetric hydrogenation of heteroaromatic compounds, such as quinolines and pyridines. ajchem-b.comresearchgate.net The resulting chiral saturated heterocycles are prevalent motifs in biologically active molecules. researchgate.net The success of these hydrogenations often relies on the careful selection of the metal precursor, the chiral ligand, and the reaction conditions. nih.gov

Utilization in Other Metal-Catalyzed Enantioselective Processes

Beyond asymmetric hydrogenation, ligands based on this compound have proven to be versatile in a range of other metal-catalyzed enantioselective transformations. These reactions leverage the unique stereoelectronic properties of the ligand to control the formation of chiral centers.

One significant area of application is in asymmetric carbon-carbon bond-forming reactions. For example, palladium-catalyzed asymmetric allylic alkylation, a powerful method for constructing chiral carbon centers, has benefited from the use of ligands incorporating the this compound scaffold. calis.edu.cn Similarly, rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to enones, which provides access to chiral ketones, has seen success with these types of ligands. sioc-journal.cn

Furthermore, these ligands have been employed in enantioselective cycloisomerization reactions, where an acyclic polyunsaturated substrate is converted into a cyclic product with the creation of new stereocenters. rsc.org The ability of the chiral ligand to control the stereochemical outcome of these complex transformations highlights its efficacy in creating a well-defined and influential chiral environment around the metal catalyst. rsc.org

Reaction TypeMetalSubstrate ClassProduct Class
Asymmetric HydrogenationRh, Ir, RuAlkenes, Ketones, Imines, QuinolinesChiral Alkanes, Alcohols, Amines, Tetrahydroquinolines
Asymmetric Allylic AlkylationPdAllylic substratesChiral allylated compounds
Asymmetric Conjugate AdditionRhα,β-Unsaturated ketonesChiral ketones
Enantioselective CycloisomerizationPd, RhPolyunsaturated substratesChiral cyclic compounds

This table provides a summary of the applications of this compound-derived ligands in various enantioselective reactions.

Understanding Stereochemical Induction and Chiral Recognition Mechanisms

The high levels of enantioselectivity achieved with ligands derived from this compound are a direct result of effective stereochemical induction and chiral recognition. The interaction between the chiral catalyst and the prochiral substrate is a three-dimensional phenomenon that leads to the formation of diastereomeric transition states, one of which is energetically favored, resulting in the preferential formation of one enantiomeric product. nih.gov

The bulky cyclohexyl group plays a crucial role in this process by creating a significant steric bias. harvard.edu This steric hindrance dictates the orientation of the substrate as it coordinates to the metal center, effectively blocking one pathway and favoring another. This concept is often described using models such as the quadrant diagram in Noyori's asymmetric hydrogenation, where the chiral ligand creates "blocked" and "open" quadrants around the metal, guiding the substrate to a specific binding orientation. harvard.edu

The rigidity of the pyrrolidine ring ensures that this well-defined chiral environment is maintained throughout the catalytic cycle, minimizing conformational flexibility that could lead to a loss of stereocontrol. The electronic properties of the ligand, influenced by the substituents on the pyrrolidine and the coordinating atoms, also play a role in stabilizing the favored transition state. Detailed mechanistic studies, often involving techniques like NMR spectroscopy and computational modeling, are crucial for elucidating the precise nature of the chiral recognition process and the key interactions that govern stereochemical induction. nih.gov

Advanced Mechanistic Investigations and Computational Chemistry for S 2 Cyclohexylpyrrolidine Systems

Experimental Probes and Kinetic Isotope Effect Studies in Catalytic Cycles

Experimental techniques are crucial for validating proposed reaction mechanisms and providing tangible evidence for the transient species involved in a catalytic cycle. In the context of organocatalysis by (S)-2-cyclohexylpyrrolidine and related systems, NMR spectroscopy and kinetic isotope effect (KIE) studies have been particularly insightful.

NMR spectroscopy has been instrumental in detecting and characterizing key intermediates, such as enamines, which are often elusive due to their low concentration and transient nature. deepdyve.com For instance, conformational studies of enamines derived from prolinol and Jørgensen–Hayashi-type prolinol ether catalysts have revealed strong conformational preferences in solution, which are believed to be fundamental to understanding the origin of stereoselection. deepdyve.com These studies have shown that the bulkiness of the α-substituent on the pyrrolidine (B122466) ring dictates a preference for the s-trans conformation in diarylprolinol (ether) enamines. deepdyve.com

Kinetic isotope effect studies offer a powerful tool to probe the rate-determining step and the nature of transition states. By replacing an atom with its heavier isotope, subtle changes in reaction rates can be measured, providing information about bond-breaking and bond-forming events in the slowest step of the reaction. researchgate.netosti.gov

A notable study on the epoxidation of enals catalyzed by a diarylprolinol silyl (B83357) ether utilized experimental ¹³C KIEs to challenge the long-held iminium-ion mechanism. researchgate.netnih.govacs.org The observation of normal ¹³C KIEs at both the carbonyl and β-carbon atoms of the enal suggested that both atoms participate in the rate-determining step. nih.govacs.org This experimental finding was inconsistent with the computed KIEs for the traditional iminium-ion pathway. Instead, the results supported a syn-SN2′ substitution mechanism that bypasses the formation of a discrete iminium-ion intermediate. nih.govacs.org

Deuterium (B1214612) labeling experiments have also been employed to elucidate reaction pathways. For example, in a proline-catalyzed [3 + 2] cycloaddition of nitroalkenes and vinyl esters, deuterium exchange studies helped to understand the stereoselectivity of the reaction. acs.org The absence of deuterium incorporation into the product after its formation indicated that the C-5 stereocenter was not undergoing epimerization under the reaction conditions. acs.org

Table 1: Experimental Probes in Mechanistic Studies of Pyrrolidine-Based Catalysis

Experimental ProbeApplicationKey FindingsReference
NMR Spectroscopy Conformational analysis of enamine intermediatesDiarylprolinol (ether) enamines exclusively adopt the s-trans conformation. The pyrrolidine ring prefers a "down" conformation. deepdyve.com
¹³C Kinetic Isotope Effect Mechanistic elucidation of enal epoxidationChallenged the iminium-ion mechanism; supported a syn-SN2′ pathway. researchgate.netnih.govacs.org
Deuterium Labeling Stereoselectivity investigation in [3+2] cycloadditionRuled out epimerization of the C-5 stereocenter in the product. acs.org

Theoretical and Computational Modeling of Reaction Mechanisms

Computational chemistry has become an indispensable tool for studying the mechanisms of reactions catalyzed by this compound and its derivatives. These methods provide a molecular-level understanding of reaction pathways, transition states, and the origins of stereoselectivity that are often difficult to access experimentally.

Density Functional Theory (DFT) has been widely used to calculate the geometries and energies of reactants, intermediates, transition states, and products in catalytic cycles. These calculations have been pivotal in understanding the stereochemical outcomes of various reactions.

For instance, DFT calculations have been employed to study the enantioselective epoxidation of enals catalyzed by diarylprolinol silyl ether. researchgate.netnih.govacs.org By comparing the calculated KIEs for different proposed mechanisms with the experimental values, researchers were able to identify the most plausible reaction pathway. nih.govacs.org The calculations showed that the widely accepted iminium-ion mechanism could not account for the experimental observations, while a syn-SN2′ substitution mechanism provided a much better agreement. nih.govacs.org

In other studies, DFT has been used to rationalize the stereoselectivity in Michael additions and other C-C bond-forming reactions. These calculations often reveal that the stereoselectivity arises from subtle differences in the energies of the transition states leading to the different stereoisomers. These energy differences are often governed by steric and electronic interactions between the catalyst, substrates, and reagents in the transition state assembly.

Table 2: DFT-Calculated Parameters for Transition States in Diarylprolinol Ether Catalysis

ReactionTransition State ParameterValueSignificanceReference
Enal EpoxidationCalculated ¹³C KIE (Cα) for syn-SN2' TS1.018Agrees with experimental KIE, supporting the proposed mechanism. nih.gov
Enal EpoxidationCalculated ¹³C KIE (Cβ) for syn-SN2' TS1.025Agrees with experimental KIE, supporting the proposed mechanism. nih.gov
Enal EpoxidationCalculated ¹³C KIE (Cα) for Iminium TS1.001Inconsistent with experimental KIE, disfavoring the iminium mechanism. nih.gov
Enal EpoxidationCalculated ¹³C KIE (Cβ) for Iminium TS1.039Inconsistent with experimental KIE, disfavoring the iminium mechanism. nih.gov

While DFT is powerful for studying stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of catalyst-substrate complexes. MD simulations can explore the conformational landscape of these complexes and identify the most populated and reactive conformations.

Conformational analysis is crucial because the stereochemical outcome of a reaction is often determined by the preferred conformation of the catalyst-substrate complex in the transition state. For pyrrolidine-based catalysts, the puckering of the five-membered ring and the orientation of the substituents can significantly influence the facial selectivity of the reaction.

NMR spectroscopy, in conjunction with computational methods, has been used to perform detailed conformational analyses of enamine intermediates. deepdyve.com These studies have provided experimental evidence for the conformational preferences that were previously only predicted by theory, such as the predominance of the s-trans conformation in diarylprolinol ether enamines. deepdyve.com This conformation minimizes steric hindrance and allows for effective shielding of one face of the enamine, leading to high stereoselectivity. deepdyve.com

The wealth of experimental and computational data on organocatalyzed reactions has paved the way for the development of predictive models for reactivity and stereoselectivity. These models aim to forecast the outcome of a reaction based on the structures of the catalyst, substrates, and reagents.

One approach involves the use of quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with observed reactivity or stereoselectivity. Another emerging area is the application of machine learning algorithms to predict reaction outcomes. These models can be trained on large datasets of known reactions and then used to predict the stereoselectivity of new, untested reactions. While still in their early stages of development for organocatalysis, these predictive models hold great promise for accelerating the discovery and optimization of new catalytic systems.

Role of Intermolecular Interactions and Non-Covalent Forces in Stereocontrol

The stereoselectivity of reactions catalyzed by this compound and its analogues is often governed by a complex interplay of weak intermolecular interactions between the catalyst and the substrates in the transition state. These non-covalent forces, although individually weak, can collectively exert a powerful influence on the geometry of the transition state and thus on the stereochemical outcome of the reaction.

Hydrogen bonding is a particularly important non-covalent interaction in organocatalysis. In reactions catalyzed by prolinol derivatives, the hydroxyl group can act as a hydrogen-bond donor, interacting with the substrate and directing its approach to the reactive center. rsc.org For example, in the enantioselective sulfenylation of 1,3-dicarbonyl compounds, an intermolecular hydrogen-bonding network between the enol form of the substrate and the prolinol catalyst is crucial for effective shielding of one face of the enol. rsc.org

CH/π interactions, which involve the interaction of a C-H bond with a π-system, have also been identified as important stereocontrolling elements. In diarylprolinol ether enamines, a CH/π interaction between a C-H bond of the aldehyde-derived part of the enamine and one of the aryl rings of the catalyst can stabilize a specific conformation that leads to high enantioselectivity. deepdyve.com

Table 3: Key Non-Covalent Interactions in Stereocontrol

Interaction TypeDescriptionExampleReference
Hydrogen Bonding Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The hydroxyl group of a prolinol catalyst acting as a hydrogen-bond donor to the substrate. rsc.org
CH/π Interactions Attraction between a C-H bond and a π-electron system.Stabilization of the sc-exo conformation in diarylprolinol ether enamines. deepdyve.com
Steric Repulsion Repulsive forces between electron clouds of bulky groups.The bulky diarylmethylsilyl group directing the approach of the electrophile. nih.gov

Structure Activity Relationship Sar Studies in Catalytic Performance of S 2 Cyclohexylpyrrolidine Derivatives

Correlating Structural Modifications with Enantioselectivity and Catalytic Efficiency

The catalytic activity and stereoselectivity of (S)-2-cyclohexylpyrrolidine derivatives are highly dependent on their molecular structure. Even subtle changes to the catalyst framework can lead to significant variations in reaction outcomes. Key modifications often involve the introduction of functional groups onto the pyrrolidine (B122466) ring or the alteration of substituents attached to it.

One area of focus has been the development of bifunctional catalysts, where the pyrrolidine moiety is appended with another catalytically active group. For instance, derivatives of (S)-proline linked to a chiral 1,2-diaminocyclohexane backbone have been prepared and evaluated in asymmetric aldol (B89426) and Michael additions. scirp.orgscirp.org In these systems, the pyrrolidine forms a nucleophilic enamine intermediate, while the second functional group (e.g., a sulfonamide or thiourea) acts as a hydrogen-bond donor to activate the electrophile.

A crucial finding from these studies is the profound impact of the stereochemistry of the linked cyclohexane (B81311) moiety. In the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856), a catalyst featuring an (S)-proline unit linked to a (1R,2R)-diaminocyclohexane backbone provided the product with a notable 78% enantiomeric excess (ee). scirp.org However, when the epimeric (1S,2S)-diaminocyclohexane was used, the enantioselectivity plummeted, demonstrating a significant "mismatch" effect between the two chiral components. scirp.org This highlights that the relative orientation of the structural units is critical for effective stereochemical communication in the transition state.

CatalystMoiety 1Moiety 2ReactionYield (%)ee (%)Ref
1 (1R,2R)-2-(2-nitrophenylsulfonamido)-cyclohexylamine-Aldol6510 scirp.org
2 (S)-proline(1R,2R)-2-(2-nitrophenylsulfonamido)-cyclohexylAldol7578 scirp.org
3 (S)-proline(1S,2S)-2-(2-nitrophenylsulfonamido)-cyclohexylAldol7016 scirp.org

Analysis of Stereoelectronic Factors Influencing Catalytic Outcomes

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are fundamental to understanding the success of chiral organocatalysts. cdnsciencepub.com These effects are not merely a combination of steric and electronic influences but are specific, stabilizing interactions that arise from favorable orbital overlap. In catalysis, they are crucial for stabilizing the transition state that leads to the desired enantiomer.

In reactions catalyzed by derivatives of this compound, the catalyst's conformation is locked into a rigid arrangement in the transition state to maximize stabilizing stereoelectronic interactions and minimize destabilizing steric repulsions. For bifunctional catalysts, such as those derived from proline and diaminocyclohexane, the formation of a compact, rigid pseudo-cycle in the transition state is proposed to be responsible for high enantioselectivity. scirp.org This rigid structure is stabilized by strong hydrogen bonding between the catalyst (e.g., the sulfonamide N-H protons) and the electrophile (e.g., the aldehyde's carbonyl oxygen). scirp.org

Strategies for Optimization of Catalyst and Ligand Structures for Specific Asymmetric Transformations

The optimization of catalyst and ligand structures is an empirical and iterative process aimed at maximizing yield and enantioselectivity for a specific reaction. This involves screening not only different catalyst structures but also systematically varying reaction parameters such as solvent, temperature, and additives.

For the direct asymmetric aldol reaction catalyzed by bifunctional proline amide-thiourea catalysts, extensive screening demonstrated that the choice of solvent and the presence of water are critical. cdnsciencepub.com For the reaction of 4-nitrobenzaldehyde with cyclohexanone (B45756) using catalyst 4a , moving from a non-polar solvent like toluene (B28343) to a polar aprotic solvent like DMSO significantly improved the outcome. cdnsciencepub.com The addition of water as a co-solvent was found to be particularly beneficial, with a DMSO/water ratio of 1:2 affording an excellent 97% yield and 87% ee. cdnsciencepub.com

EntryCatalystSolventAdditiveTime (h)Yield (%)ee (%)Ref
14a (20 mol%)Toluene-728764 cdnsciencepub.com
24a (20 mol%)CH2Cl2-729070 cdnsciencepub.com
34a (20 mol%)DMSO-249580 cdnsciencepub.com
44a (20 mol%)DMSOH2O (1:2 ratio)249787 cdnsciencepub.com

Similarly, in the asymmetric Michael addition of 4-hydroxycoumarin (B602359) to benzylideneacetone (B49655), catalyst optimization was crucial. Studies with a bifunctional proline-(1R,2R)-2-aminoDMAP catalyst showed that reactant stoichiometry was a key variable. metu.edu.tr The optimal conditions were found to be a 1:3 ratio of the 4-hydroxycoumarin nucleophile to the benzylideneacetone electrophile, which resulted in a 90% yield and a 64% ee after only 26 hours. metu.edu.tr This was a significant improvement over a 1:1.5 ratio, which required 96 hours to achieve a lower yield and selectivity. metu.edu.tr

Temperature also plays a predictable role; lowering the reaction temperature often leads to higher enantioselectivity, albeit at the cost of a longer reaction time. In the aldol reaction catalyzed by compound 2 , decreasing the temperature from room temperature to -20 °C improved the enantiomeric excess, demonstrating the trade-off between reaction rate and selectivity. scirp.org These examples underscore that a successful asymmetric transformation relies on the synergy between a well-designed catalyst and meticulously optimized reaction conditions.

Principles of Rational Design for Next-Generation Chiral Catalysts and Ligands

The rational design of new catalysts moves beyond simple screening and aims to incorporate specific structural elements to achieve a desired function. The development of catalysts based on the this compound framework exemplifies several key design principles.

A primary principle is bifunctionality , as seen in the proline-thiourea and proline-aminoDMAP catalysts. cdnsciencepub.commetu.edu.tr The design insight was that covalently linking the enamine-forming pyrrolidine unit with a hydrogen-bond-donating group would create a more organized and constrained transition state, leading to enhanced stereocontrol compared to using two separate catalysts. cdnsciencepub.com This involves positioning the two functional groups in a precise spatial arrangement on a rigid scaffold, often using a chiral backbone like 1,2-diaminocyclohexane to ensure correct orientation. scirp.org

Another principle is the tuning of steric and electronic properties . The evolution of diarylprolinol silyl (B83357) ether catalysts is a prime example. nih.govuni-regensburg.de Starting from (S)-proline, the introduction of a bulky diarylmethanol group at the C2 position creates a deep chiral pocket that effectively shields one face of the substrate. The subsequent protection of the hydroxyl group as a silyl ether does more than prevent side reactions; the size of the silyl group (e.g., trimethylsilyl (B98337) vs. triethylsilyl) can be tuned to modulate the catalyst's activity and stability, providing a finer level of control over the reaction. uni-regensburg.deorganic-chemistry.org

Finally, the concept of modularity is central to modern catalyst design. researchgate.net By using a modular approach, different components of a catalyst—the core scaffold (pyrrolidine), the activating group (diarylmethanol), and the tuning group (silyl ether)—can be varied independently. This allows for the rapid generation of a library of catalysts from common intermediates, which can then be screened to find the optimal structure for a new transformation without having to redesign the entire catalyst from scratch. researchgate.net These principles, moving from a simple natural product like proline to highly specialized and complex derivatives, guide the ongoing development of more efficient and selective chiral organocatalysts.

Future Perspectives and Emerging Research Avenues for S 2 Cyclohexylpyrrolidine in Chemical Synthesis

Development of Heterogenized and Recoverable Catalytic Systems

A significant challenge in homogeneous organocatalysis is the separation and recovery of the catalyst from the reaction mixture, which can be costly and technically demanding. Future research will increasingly focus on the development of heterogenized and recoverable catalytic systems for (S)-2-Cyclohexylpyrrolidine to enhance its practical utility and sustainability. Immobilizing the catalyst on solid supports such as polymers, silica, or magnetic nanoparticles offers a promising solution.

One approach involves the synthesis of porous organic polymers (POPs) where a pyrrolidine-based chiral unit is incorporated directly into the polymer framework. These materials can act as effective heterogeneous organocatalysts, for instance, in asymmetric Michael additions conducted in environmentally benign solvents like water, with the potential for high yields and enantioselectivities. The key advantages of such systems include:

Ease of Separation: The solid catalyst can be easily recovered by simple filtration.

Recyclability: The recovered catalyst can be reused multiple times without a significant loss of activity or selectivity.

Reduced Product Contamination: Immobilization minimizes the leaching of the catalyst into the product stream.

The development of these systems will likely involve the strategic design of linkers and support materials to ensure that the catalytic activity of the pyrrolidine (B122466) moiety is not compromised upon immobilization.

Support MaterialImmobilization StrategyPotential AdvantagesRepresentative Reaction
Porous Organic PolymersIncorporation into polymer backboneHigh catalyst loading, stable framework, tunable porosityAsymmetric Michael Addition
Silica GelCovalent tetheringHigh surface area, mechanical stabilityAsymmetric Aldol (B89426) Reaction
Magnetic NanoparticlesSurface functionalizationFacile magnetic separation, high dispersibilityAsymmetric Cycloadditions

Integration in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. uniba.it These processes are characterized by high atom economy and a reduction in the number of purification steps, aligning well with the principles of green chemistry. The integration of this compound-based organocatalysis into these complex reaction sequences is a promising area for future research.

In the context of MCRs, this compound can act as a chiral catalyst to control the stereochemistry of one or more steps, leading to the formation of enantiomerically enriched products. mdpi.com For example, its role in generating chiral enamines or iminium ions can be harnessed to initiate a sequence of bond-forming events with other reaction components.

Exploration of Novel Activation Modes and Broader Substrate Classes

The primary modes of activation in aminocatalysis involve the formation of nucleophilic enamines (HOMO-raising) and electrophilic iminium ions (LUMO-lowering). nih.gov While this compound has been extensively used in these contexts, there is significant potential for exploring novel activation modes to broaden its synthetic utility.

One emerging area is the synergistic use of this compound with other catalytic species, such as metal catalysts, photoredox catalysts, or other organocatalysts. nih.gov This dual-catalysis approach can enable transformations that are not possible with either catalyst alone. For instance, the combination of aminocatalysis with photoredox catalysis can open up new pathways for radical-based reactions, allowing for the functionalization of substrates that are typically unreactive under standard aminocatalytic conditions.

Applications as a Chiral Building Block in the Synthesis of Complex Molecular Architectures

Beyond its role as a catalyst, the inherent chirality and functionalizable scaffold of this compound make it a valuable chiral building block for the synthesis of complex molecular architectures, including natural products and pharmaceutically active compounds. The pyrrolidine ring is a common motif in many biologically active molecules. nih.gov

The synthesis of the antifungal natural product (+)-Preussin, which features a functionalized 3-hydroxypyrrolidine core, highlights the importance of the pyrrolidine scaffold in complex molecule synthesis. chemistryviews.org While the reported synthesis of (+)-Preussin did not directly start from this compound, it underscores the value of chiral pyrrolidine derivatives as precursors to such intricate structures.

Future research in this area will likely involve the development of synthetic routes that utilize this compound as a starting material to install the desired stereochemistry at an early stage. Its cyclohexyl substituent can also be exploited to influence the stereochemical outcome of subsequent reactions on the pyrrolidine ring or on appended side chains. The conversion of this compound into more complex, polycyclic structures through intramolecular reactions is another promising avenue of exploration.

Target Molecule ClassSynthetic StrategyKey Features of this compound
AlkaloidsDiastereoselective functionalization of the pyrrolidine ringPre-existing stereocenter, steric influence of the cyclohexyl group
Amino acids and derivativesAsymmetric synthesis via derivatizationChiral scaffold, readily available starting material
Polycyclic compoundsIntramolecular cyclization strategiesRigid conformational bias, control of stereochemistry

Synergistic Integration with Flow Chemistry and Sustainable Process Development

The integration of organocatalysis with continuous flow technology offers significant advantages for sustainable chemical synthesis. rsc.org Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivities, and safety. mdpi.com The application of this compound and its immobilized derivatives in flow systems is a key area for future development.

In a flow setup, a solution of the reactants can be continuously passed through a packed-bed reactor containing the heterogenized this compound catalyst. This approach allows for:

Continuous Production: The ability to run the reaction continuously for extended periods.

Facile Product Isolation: The product is collected as a continuous stream, free from the catalyst.

Process Automation: Flow systems are amenable to automation, allowing for efficient optimization of reaction conditions.

The development of robust and highly active immobilized catalysts based on this compound will be crucial for the successful implementation of this technology. The synergy between the recoverable catalyst and the continuous processing capabilities of flow chemistry will pave the way for more environmentally friendly and economically viable manufacturing processes for chiral compounds. rsc.org

Potential in Advanced Materials Science Research through Polymer Synthesis

The unique chiral structure of this compound presents opportunities for its use as a monomer or a catalytic initiator in the synthesis of advanced polymer materials. Chiral polymers are of great interest due to their unique optical properties and their potential applications in areas such as chiral separations, asymmetric catalysis, and optoelectronics.

Incorporating this compound into a polymer backbone, either as a main-chain or a side-chain component, can impart chirality to the resulting macromolecule. This could lead to the formation of polymers with helical structures or other forms of ordered chiral superstructures. The synthesis of such polymers could be achieved through various polymerization techniques, including step-growth polymerization of appropriately functionalized this compound derivatives or ring-opening polymerization of related cyclic monomers.

Additionally, this compound could be employed as a chiral initiator or catalyst in asymmetric polymerization reactions. In this role, it could control the stereochemistry of the polymerization process, leading to the formation of tactic polymers with well-defined three-dimensional structures. The exploration of this compound in polymer synthesis is still in its early stages, but it represents a promising frontier for the creation of novel functional materials with tailored chiroptical and physical properties.

Q & A

Q. What are the key physicochemical properties of (S)-2-Cyclohexylpyrrolidine, and how do they influence experimental design?

The compound's pKa (10.76) is critical for solubility and reactivity in aqueous or organic phases, affecting reaction conditions and buffer selection in biological assays . Its cyclohexyl group contributes to lipophilicity, which impacts membrane permeability in cellular studies. For synthesis, the pyrrolidine ring’s rigidity may dictate stereochemical outcomes, requiring careful solvent selection (e.g., polar aprotic solvents for SN2 reactions).

Q. What synthetic routes are commonly employed to prepare this compound?

Enantioselective synthesis often uses chiral catalysts (e.g., transition-metal complexes) to control stereochemistry at the pyrrolidine ring. A typical approach involves cyclization of a linear precursor (e.g., 4-cyclohexylbutyronitrile) under reducing conditions with a chiral ligand. Post-synthetic purification via recrystallization or chiral chromatography ensures enantiomeric purity ≥98% .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
  • NMR : 1H^{1}\text{H}-NMR in CDCl3_3 reveals distinct pyrrolidine proton splitting (δ 2.5–3.5 ppm) and cyclohexyl multiplet signals (δ 1.0–2.0 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]+^+ at m/z 168.3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from assay variability (e.g., cell lines, receptor isoforms). Mitigation strategies include:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC50_{50}) using fluorescence polarization and radiometric assays.
  • Structural Analysis : Co-crystallize the compound with target proteins (e.g., GPCRs) to confirm binding modes via X-ray diffraction .
  • Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., pIC50_{50} ± SEM) to identify outliers .

Q. What strategies optimize enantiomeric excess (ee) during scale-up synthesis?

  • Catalyst Screening : Test Jacobsen’s Mn(III)-salen catalysts or Noyori asymmetric hydrogenation ligands to enhance ee (≥99%).
  • Reaction Monitoring : Use inline FTIR to track intermediates and adjust temperature/pH in real time.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to racemize undesired enantiomers during synthesis .

Q. How can computational methods improve the design of this compound-based probes?

  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., monoamine oxidases).
  • QSAR Modeling : Corolate substituent effects (e.g., cyclohexyl vs. cyclopentyl) with activity using Hammett constants or π-π stacking scores.
  • MD Simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to assess stability of hydrogen bonds and hydrophobic interactions .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Store chiral intermediates at -20°C under nitrogen to prevent racemization.
  • Biological Assays : Pre-incubate compounds with serum albumin to account for protein binding effects.
  • Data Reproducibility : Report reaction conditions (e.g., catalyst loading, solvent purity) in full to enable cross-lab validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.